molecular formula C14H9BrFNO B2905312 5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile CAS No. 1977956-81-2

5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Cat. No. B2905312
CAS RN: 1977956-81-2
M. Wt: 306.134
InChI Key: RAEGDAWEOBEQFN-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a chemical compound with the CAS Number: 1977956-81-2 . It has a molecular weight of 306.13 . The IUPAC name for this compound is 5-bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile can be represented by the formula C14H9BrFNO . The InChI code for this compound is 1S/C14H9BrFNO/c1-9-2-4-12(16)7-14(9)18-13-5-3-11(15)6-10(13)8-17/h2-7H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile are not available, it’s worth noting that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .

Scientific Research Applications

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : Bromophenol derivatives have been identified as promising inhibitors of human carbonic anhydrase isozymes, which are involved in various physiological processes. These inhibitors could be valuable in developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antibacterial Activity

  • Marine Algae Extracts : Bromophenols isolated from marine algae showed moderate to strong antibacterial activity against several bacterial strains, highlighting their potential as natural antimicrobial agents (Xu et al., 2003).

Synthesis of Novel Compounds

  • Synthetic Pathways : Research has developed practical methods for synthesizing related compounds, like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals. This highlights the compound's role in facilitating the production of medically relevant substances (Qiu et al., 2009).

Antioxidant Activity

  • Natural Antioxidants : Bromophenols from marine red algae have demonstrated potent antioxidant activities, stronger than or comparable to synthetic antioxidants. This suggests their potential application in preventing oxidative stress-related diseases or the deterioration of food products (Li et al., 2011).

properties

IUPAC Name

5-bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO/c1-9-2-4-12(16)7-14(9)18-13-5-3-11(15)6-10(13)8-17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEGDAWEOBEQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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